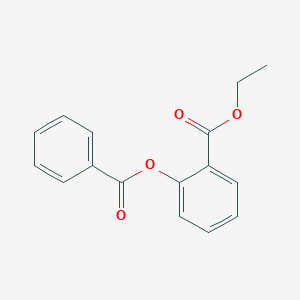

ethyl 2-benzoyloxybenzoate

Description

Ethyl 2-benzoyloxybenzoate is an ester derivative of benzoic acid featuring a benzoyloxy group at the ortho-position (C2) of the aromatic ring and an ethyl ester functional group. While direct data for this compound is absent in the provided evidence, its structure can be inferred from analogous compounds (e.g., benzyl 2-acetyloxybenzoate , ethyl 2-acetylbenzoate ). The inferred molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol (calculated). The benzoyloxy group (C₆H₅COO−) enhances steric bulk and may influence solubility and reactivity compared to simpler esters.

Properties

CAS No. |

110519-56-7 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

ethyl 2-benzoyloxybenzoate |

InChI |

InChI=1S/C16H14O4/c1-2-19-16(18)13-10-6-7-11-14(13)20-15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChI Key |

DYUMTASZJHGOHU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(benzoyloxy)-, ethyl ester typically involves the esterification of benzoic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The process involves the continuous mixing of benzoic acid and ethanol with a catalyst, followed by separation and purification steps to obtain the pure ester. The use of advanced techniques like distillation and crystallization ensures high purity and yield.

Chemical Reactions Analysis

Acidic Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), ethyl 2-benzoyloxybenzoate undergoes hydrolysis to yield 2-benzoyloxybenzoic acid and ethanol. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent cleavage of the ester bond .

Reaction Conditions :

-

Temperature : Reflux (80–100°C)

-

Catalyst : 5 M HCl

-

Time : 10–12 hours

Product :

2-Benzoyloxybenzoic acid (yield: ~95%) .

Basic Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), the ester is converted to the sodium salt of 2-benzoyloxybenzoic acid. The reaction mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .

Reaction Conditions :

-

Base : 1 M NaOH

-

Temperature : Room temperature to 60°C

-

Time : 4–6 hours

Product :

Sodium 2-benzoyloxybenzoate (isolated after acidification to pH 1) .

Transesterification

This compound reacts with alcohols (e.g., methanol, benzyl alcohol) in the presence of acid or base catalysts to form alternative esters. For example, treatment with benzyl alcohol and H₂SO₄ produces benzyl 2-benzoyloxybenzoate .

Key Observations :

-

Catalyst : Acidic (H₂SO₄) or basic (NaOR) conditions

-

Selectivity : Higher yields with primary alcohols due to reduced steric hindrance .

Deprotection of the Benzoyloxy Group

The benzoyloxy group can be selectively removed under oxidative or reductive conditions to regenerate the parent phenol.

Oxidative Deprotection

Using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (ACT+) in wet acetonitrile cleaves the benzoyloxy group, yielding 2-hydroxybenzoic acid and benzoic acid .

Reaction Conditions :

-

Reagent : ACT+ (1.2 equiv)

-

Solvent : MeCN/H₂O (9:1)

-

Time : 2 hours at 25°C

Reductive Deprotection

Hydrogenolysis (H₂, Pd/C) reduces the benzoyloxy group to a hydroxyl group, producing 2-hydroxybenzoic acid ethyl ester .

Limitations :

Nucleophilic Acyl Substitution

The ester carbonyl participates in reactions with nucleophiles such as amines or hydrides. For example:

Aminolysis :

Reaction with ammonia or primary amines generates 2-benzoyloxybenzamide derivatives.

Reaction Conditions :

-

Nucleophile : NH₃ (excess)

-

Solvent : Ethanol

-

Temperature : 60°C

Comparative Reaction Data

Stability Under Biological Conditions

This compound exhibits moderate metabolic stability. In human liver microsomes, ~50% of the compound remains after 1 hour without NADPH, but rapid degradation occurs in the presence of NADPH due to cytochrome P450-mediated oxidation .

Scientific Research Applications

ethyl 2-benzoyloxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug formulations and as a prodrug to enhance the pharmacokinetic properties of active compounds.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(benzoyloxy)-, ethyl ester involves its interaction with biological membranes and enzymes. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid, which exerts antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The molecular targets include microbial cell wall components and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares ethyl 2-benzoyloxybenzoate with structurally related benzoate esters, highlighting molecular formulas, substituents, and key properties:

Key Observations:

- Substituent Effects : The benzoyloxy group in this compound introduces greater steric hindrance and hydrophobicity compared to smaller groups (e.g., methoxy in ethyl 2-methoxybenzoate). This likely reduces water solubility and enhances thermal stability .

- Molecular Weight : Higher molecular weight esters (e.g., benzyl 2-acetyloxybenzoate) are often used in controlled-release formulations due to slower degradation .

Q & A

Q. What are the standard laboratory synthesis methods for ethyl 2-benzoyloxybenzoate?

this compound is synthesized via a two-step esterification process. First, 2-hydroxybenzoic acid (salicylic acid) reacts with benzoyl chloride in the presence of a base (e.g., pyridine) to form 2-benzoyloxybenzoic acid. This intermediate is then esterified with ethanol using a catalyst like concentrated sulfuric acid. Key steps include:

- Reaction Conditions :

- Step 1: Benzoyl chloride (1.2 eq), pyridine (1.5 eq), room temperature, 4–6 hours.

- Step 2: Ethanol (excess), H₂SO₄ (0.1 eq), reflux for 8–12 hours.

- Purification : Recrystallization using ethanol/water or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester linkages and aromatic substitution patterns.

- Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (C=O ester) and 1270 cm⁻¹ (C-O stretching).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using a C18 column and acetonitrile/water mobile phase.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 270 (C₁₆H₁₄O₄) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize side products during synthesis?

- Design of Experiments (DoE) : Vary parameters like catalyst concentration (H₂SO₄ vs. p-toluenesulfonic acid), solvent polarity (toluene vs. THF), and temperature.

- Byproduct Analysis : Use GC-MS to identify competing reactions (e.g., over-esterification or hydrolysis).

- Example Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 72 |

| PTSA | Toluene | 110 | 85 |

| PTSA = p-toluenesulfonic acid . |

Q. How should researchers address contradictory spectroscopic data during characterization?

- Step 1 : Verify sample purity via HPLC or TLC. Impurities (e.g., unreacted starting material) can skew NMR/IR results.

- Step 2 : Cross-validate with alternative techniques (e.g., X-ray crystallography for crystal structure confirmation).

- Step 3 : Replicate synthesis under controlled conditions to isolate variables (e.g., moisture levels affecting hydrolysis) .

Q. What experimental strategies can elucidate the biological activity of this compound?

- In Vitro Assays :

- Cyclooxygenase (COX) Inhibition : Compare IC₅₀ values against aspirin in COX-1/COX-2 enzymatic assays.

- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing benzoyl with acetyl groups) to assess pharmacophore requirements .

Q. How can researchers ensure reproducibility and ethical reporting in studies involving this compound?

- Data Transparency : Publish full spectral datasets (NMR, IR) in supplementary materials.

- Ethical Compliance : Adhere to guidelines for reporting synthetic protocols (e.g., ARRIVE for biological studies).

- Conflict Resolution : Disclose all failed experiments (e.g., hydrolysis under basic conditions) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.